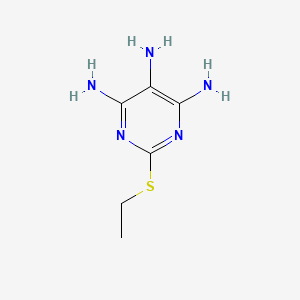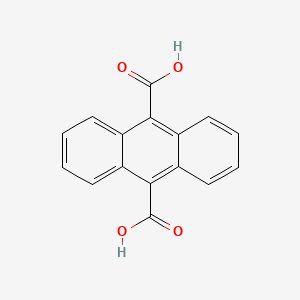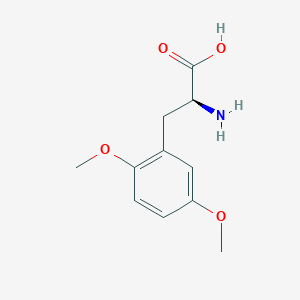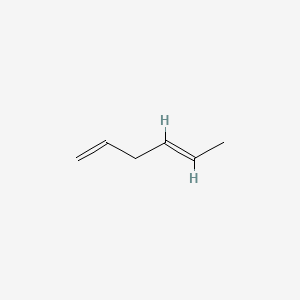![molecular formula C31H45N3O21 B3029696 Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP CAS No. 754954-71-7](/img/structure/B3029696.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP is a complex oligosaccharide derivative. It consists of a galactose (Gal) unit linked to an N-acetylneuraminic acid (Neu5Ac) and N-acetylglucosamine (GlcNAc) moiety, which is further conjugated to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various biochemical assays.
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The interaction between this compound and the hemagglutinin was demonstrated using STD-NMR experiments .
Cellular Effects
The compound influences cell function by interacting with specific receptors on the cell surface. For example, it has been shown to interact with the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc HA receptor on HEK-293 T cells . This interaction influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules. For instance, it binds to the hemagglutinin of influenza viruses, influencing enzyme activation and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final conjugation to the pNP group. The process often starts with the preparation of protected monosaccharide units, followed by their sequential assembly using glycosylation reactions. The final step involves the deprotection of the intermediate compound and conjugation to pNP .
Industrial Production Methods
Industrial production of this compound may involve automated glycan assembly techniques, which allow for the efficient and scalable synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific glycosidases to release the individual sugar units.
Oxidation and Reduction: The hydroxyl groups on the sugar units can undergo oxidation and reduction reactions.
Substitution: The pNP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Glycosidases: for hydrolysis.
Oxidizing agents: such as periodate for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions include the individual monosaccharide units and their derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: has a wide range of applications in scientific research:
Biochemical Assays: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Glycomics Research: The compound is utilized in the study of glycan structures and their roles in biological processes.
Medical Research: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the context of viral infections and cancer.
Industrial Applications: The compound is used in the production of glycan-based materials and in the quality control of glycosylated products.
Mécanisme D'action
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound serves as a substrate for glycosidases, which cleave the glycosidic bonds to release the individual sugar units. This process is crucial for studying enzyme specificity and activity . Additionally, the compound can bind to lectins and other carbohydrate-binding proteins, facilitating the study of carbohydrate-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gal|A(1-4)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: Similar structure but with a different glycosidic linkage.
Gal|A(1-3)[Neu5Ac|A(2-3)]GlcNAc-|A-pNP: Similar structure but with a different sialic acid linkage.
Uniqueness
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: is unique due to its specific glycosidic linkages and the presence of the pNP group, which makes it a valuable tool in enzymatic assays and glycomics research. Its structure allows for the detailed study of enzyme specificity and carbohydrate-protein interactions, providing insights into various biological processes .
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-KOLSOZNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
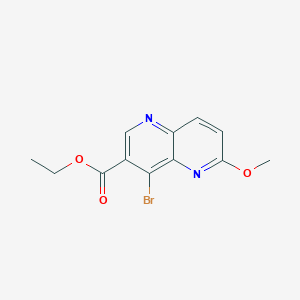
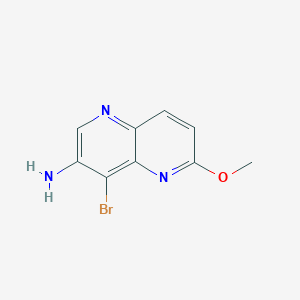
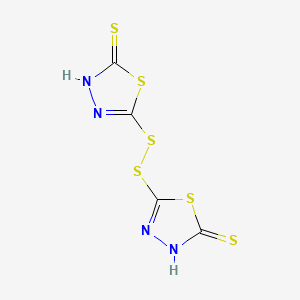
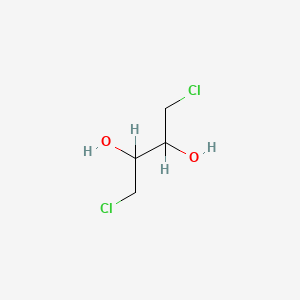
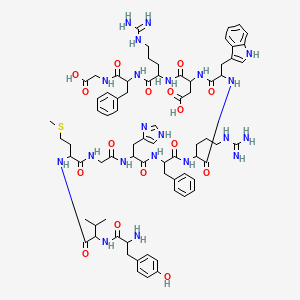
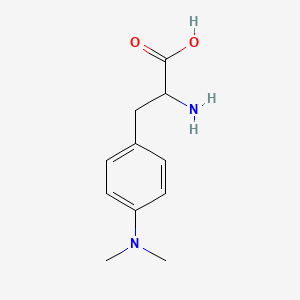
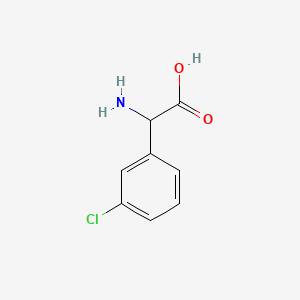
![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)
